3-羟基-4-氧代-4H-吡喃-2-羧酸

描述

3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid is a chemical compound that is part of the pyran family, characterized by a 6-membered ring containing an oxygen atom. This compound is structurally related to various other compounds that have been synthesized and studied for their potential applications in coordination chemistry, luminescence, and as building blocks for more complex heterocyclic compounds .

Synthesis Analysis

The synthesis of related pyran compounds involves various methods, including hydrothermal reactions, condensation reactions, and ion exchange methods. For instance, coordination polymers with pyrazine-2,3-dicarboxylic acid were synthesized hydrothermally to study their luminescent properties . Similarly, bis-potassium salts of 5-hydroxy-3-oxopent-4-enoic acids were prepared and used to synthesize substituted 4-hydroxy-2H-pyran-2-ones . Complex compounds of 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid with various lanthanides were synthesized using an ion exchange method in aqueous solution, demonstrating the versatility of pyran derivatives in coordination chemistry .

Molecular Structure Analysis

The molecular structure of pyran derivatives is often elucidated using X-ray diffraction methods. For example, the crystal structures of lanthanide-zinc coordination polymers were determined, revealing a 3-D brick-like framework structure . The molecular adducts of pyrazine-2,3-dicarboxylic acid with other compounds also involve intra- and inter-molecular hydrogen-bonding interactions, which are crucial for the stability and properties of these complexes .

Chemical Reactions Analysis

Pyran derivatives undergo various chemical reactions, including functionalization and condensation. The reactions of pyrazole carboxylic acid chlorides with hydroxylamines and carbazates lead to the formation of novel carboxamides and carbohydrazides . Trifluoroacetylation of ethyl 2,4-dioxopentanoate resulted in the synthesis of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid derivatives . These reactions demonstrate the reactivity of the pyran ring and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives are influenced by their molecular structure and the nature of their substituents. The luminescent properties of lanthanide coordination compounds with pyran derivatives have been studied, showing colors characteristic of lanthanide ions . The thermal stability of these complexes was determined using TG/DTG/DSC methods, indicating their potential for applications that require materials with specific thermal properties . Additionally, the spectral-luminescent properties of these compounds were investigated, which could be relevant for applications in optoelectronics or as sensors .

科学研究应用

有机合成与绿色化学

3-羟基-4-氧代-4H-吡喃-2-羧酸在有机合成领域具有相当大的兴趣。其生物技术制备,特别是在“绿色”条件下,为有机合成中的新机会提供了可能性。这种方法强调利用可再生原材料,并开发生物反应器和有机酸生产中试验装置,旨在最大限度地减少技术工作量,最大限度地提高效率。这些酸被用作化学合成中各种化合物的底物,包括亲水三嗪,螺联杂环化合物,苯并三嗪和吡喃氨基酸 (Aurich et al., 2012)。

配位化合物与光致发光

该化合物已被用于合成与镧系元素如铕(III)和钆(III)形成的复杂化合物。这些配合物显示出有趣的性质,特别是在光致发光领域。该领域的研究集中在这些配位化合物的合成、结构和发光性质上,表明在材料科学和光子学领域有潜在应用 (Bukov et al., 2021)。

抗菌活性

已合成了3-羟基-4-氧代-4H-吡喃-2-羧酸衍生物,重点关注它们的抗菌活性。这些衍生物显示出对各种细菌和真菌的有效性,表明在开发新的抗菌剂方面具有潜力。该领域的研究突出了这些化合物的合成方法以及对其抗菌活性的评估 (Aytemir et al., 2003)。

未来方向

The future directions for “3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid” could involve further optimization of its synthesis process to improve yield, reduce the use of problematic solvents, and address safety concerns . It could also involve exploring its potential uses as an intermediate in the synthesis of other pharmaceutical compounds .

属性

IUPAC Name |

3-hydroxy-4-oxopyran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O5/c7-3-1-2-11-5(4(3)8)6(9)10/h1-2,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUDOWCTKOXYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C(C1=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

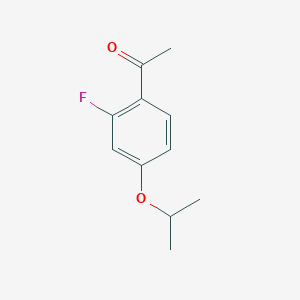

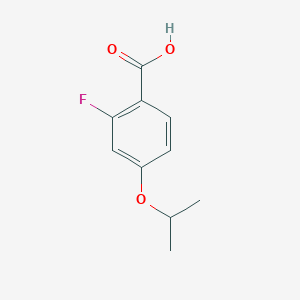

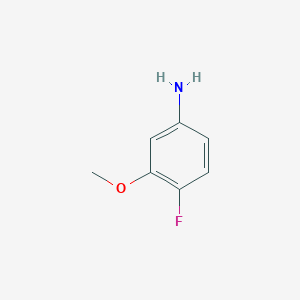

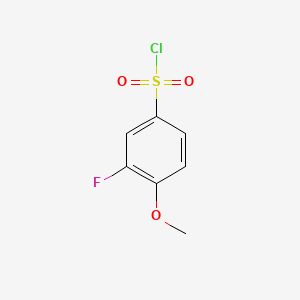

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)